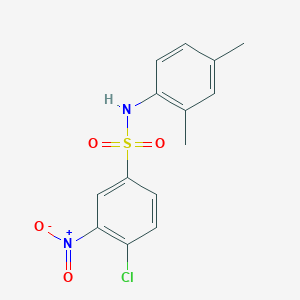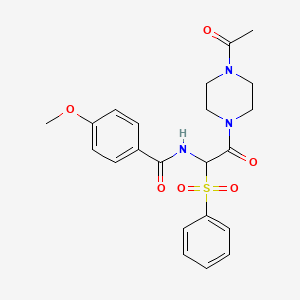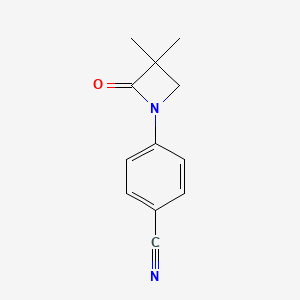![molecular formula C8H5N3OS B2725473 [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1400541-77-6](/img/structure/B2725473.png)
[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a useful research compound. Its molecular formula is C8H5N3OS and its molecular weight is 191.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- A study by Shelke et al. (2014) reported the synthesis of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives. These compounds, which are structurally related to [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile, showed moderate to good antifungal activity.
Novel Compound Synthesis Techniques
- Research by Potkin et al. (2011) demonstrated the synthesis of 3-substituted 5-(2-thienyl)isoxazoles, a process that could potentially be applicable to the synthesis of this compound derivatives.
Antimicrobial Activity
- A study by Gadegoni & Manda (2013) focused on novel 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile compounds, which are structurally similar to this compound. These compounds were tested for antimicrobial activity, highlighting the potential of oxadiazole derivatives in this area.
Stability and Degradation Studies
- Hartley et al. (2012) investigated the stability of a 1,2,4-oxadiazole derivative, BMS-708163, in different conditions, providing insights into the degradation kinetics and mechanisms that could be relevant for this compound (Hartley et al., 2012).
Electrochemical Properties and Synthesis
- Singh et al. (2012) presented an electrochemical approach to synthesize 5-substituted 2-amino-1,3,4-oxadiazoles, which might offer an environmentally friendly and efficient method relevant to the synthesis of this compound derivatives (Singh et al., 2012).
Photochemical Reactions
- The study by Vivona et al. (2007) explored the photochemistry of 1,2,4-oxadiazoles, providing valuable insights into the photoreactivity of these compounds, which could be relevant for this compound.
Anti-Inflammatory Potential
- Kumar et al. (2018) synthesized novel thienyl-pyrazole carboxamides that showed promising inhibition of Phospholipase A2. This highlights the potential of thienyl-containing compounds in developing anti-inflammatory drugs, which could be applicable to this compound (Kumar et al., 2018).
Mecanismo De Acción
Target of Action
Thiazoles, for instance, are found in many biologically active compounds such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole and oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole and oxadiazole derivatives have been reported to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole and oxadiazole derivatives have been reported to exhibit a wide range of biological activities, which would result from their interactions with various molecular targets and cellular processes .
Action Environment
The properties of thiazole and oxadiazole derivatives, such as their solubility in various solvents, could potentially be influenced by environmental factors .
Propiedades
IUPAC Name |
2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c9-3-1-7-10-8(11-12-7)6-2-4-13-5-6/h2,4-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOQWHRZNFBQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)


![N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725395.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)

![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)
![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725408.png)


